

Spectrophotometric Determination of Bromhexine in Cough Syrups: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bromoxon*

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This document provides detailed application notes and protocols for the quantitative determination of Bromhexine Hydrochloride (HCl) in cough syrup formulations using various spectrophotometric methods. These methods are essential for quality control and routine analysis in the pharmaceutical industry due to their simplicity, cost-effectiveness, and reliability.

Introduction

Bromhexine Hydrochloride is a mucolytic agent widely used to treat respiratory disorders by reducing the viscosity of mucus.[1] Accurate quantification of Bromhexine HCl in pharmaceutical preparations like cough syrups is crucial to ensure dosage accuracy and therapeutic efficacy.[2] Spectrophotometry offers a range of techniques for this purpose, including direct UV analysis, colorimetric methods based on diazotization and coupling reactions, ion-pair complex formation, and redox reactions.[1][2][3][4]

Quantitative Data Summary

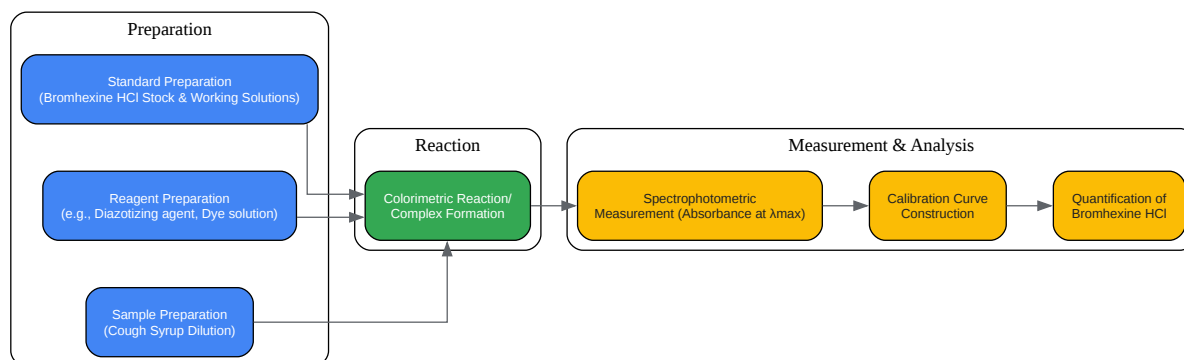
The following table summarizes the key analytical parameters for various spectrophotometric methods used for the determination of Bromhexine HCl. This allows for a comparative evaluation of the different approaches based on their sensitivity and analytical range.

Method Type	Reagent (s)	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Diazotization & Coupling	Sodium Nitrite, Phloroglucinol	405	0.25 - 15	2.7×10^4	0.087	0.293	
Sodium Nitrite, Pyrogallol	387	0.8 - 11.2	1.031×10^4	-	-	[5]	
Sodium Nitrite, Chromotropic Acid	507	2 - 60	1.569×10^4	-	-		
Ion-Pair Complexation	Bromothymol Blue (BTB)	~415	-	-	-	-	[1]
Bromophenol Blue (BPB)	~415	-	-	-	-	[1]	
Bromocresol Green (BCG)	~415	-	-	-	-	[1]	
Tropaeolin OO (TP OO)	420	2.0 - 10	-	-	-	[3]	
Naphthalene Blue 12BR	620	5.0 - 25	-	-	-	[3]	

Azocarmine G (ACG)							
	540	5.0 - 25	-	-	-	[3]	
Eosin Y							
	550	30 - 100	-	0.1449	0.4391	[6]	
Redox Reaction							
	Ce(IV), Arsenazo III	651	0.5 - 10	1.48×10^4	0.408	1.394	[7]
Fe(III), K ₃ [Fe(CN) ₆]							
	800	1 - 12	-	0.481	1.6046	[8]	
Direct UV Spectrophotometry							
	-	248 - 270	2 - 14	-	-	-	[9]

Experimental Workflow

The general workflow for the spectrophotometric determination of Bromhexine HCl in cough syrup is depicted below.



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Figure 1: General workflow for spectrophotometric analysis of Bromhexine HCl.

Experimental Protocols

Herein are detailed protocols for selected spectrophotometric methods.

Method 1: Diazotization and Coupling with Phloroglucinol

This method is based on the diazotization of the primary aromatic amine group of Bromhexine HCl, followed by coupling with phloroglucinol in an alkaline medium to form a yellow azo dye.

1. Reagent Preparation:

- Bromhexine HCl Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of pure Bromhexine HCl and dissolve it in 100 mL of distilled water with gentle heating.

- Hydrochloric Acid (1 N): Dilute 8.6 mL of concentrated HCl (11.6 N) to 100 mL with distilled water.
- Sodium Nitrite Solution (1% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water.
- Sulphamic Acid Solution (3% w/v): Dissolve 3.0 g of sulphamic acid in 100 mL of distilled water.
- Phloroglucinol Reagent (0.1% w/v): Dissolve 0.1 g of phloroglucinol in 100 mL of distilled water.
- Sodium Hydroxide (1.0 M): Prepare by appropriate dilution of a concentrated NaOH solution.

2. Sample Preparation (Cough Syrup):

- Accurately measure a volume of cough syrup equivalent to 10 mg of Bromhexine HCl into a 100 mL volumetric flask.
- Dissolve and dilute to the mark with distilled water to obtain a concentration of 100 µg/mL.
- Filter the solution if necessary to remove any insoluble excipients.

3. Experimental Procedure:

- Pipette 1.0 mL of the sample or standard solution (100 µg/mL) into a 20 mL volumetric flask.
- Add 2.0 mL of 1 N HCl followed by 1.0 mL of 1% sodium nitrite solution.
- Allow the mixture to stand for 1 minute.
- Add 1.0 mL of 3% sulphamic acid solution and shake occasionally for 1 minute to remove excess nitrite.
- Add 1.0 mL of 0.1% phloroglucinol reagent and 3.0 mL of 1.0 M sodium hydroxide.
- Dilute the solution to the 20 mL mark with distilled water.

- Measure the absorbance of the resulting yellow solution at 405 nm against a reagent blank prepared in the same manner without the Bromhexine HCl.

4. Calibration Curve:

- Prepare a series of working standard solutions with concentrations ranging from 0.25 to 15 µg/mL.
- Follow the experimental procedure for each concentration.
- Plot the absorbance versus the concentration of Bromhexine HCl to construct the calibration curve.

Method 2: Ion-Pair Complexation with Acidic Dyes

This method relies on the formation of a colored ion-pair complex between the basic Bromhexine HCl and an acidic dye, which is then extracted into an organic solvent.^[3]

1. Reagents:

- Bromhexine HCl Standard Solution (as in Method 1).
- Hydrochloric Acid (0.1 M).^[3]
- Buffer Solutions (pH 1.5).^[3]
- Dye Solutions: Prepare solutions of Tropaeolin oo (TP oo), Naphthalene blue 12BR, or Azocarmine G (ACG) as required.^[3]
- Chloroform (Analytical Grade).^[3]

2. Sample Preparation (Cough Syrup):

- Prepare as described in Method 1.

3. Experimental Procedure (Example with Tropaeolin oo - Method A):

- Into a series of separating funnels, add aliquots of the standard or sample solution.

- Add 6.0 mL of 0.1 M HCl and 2.0 mL of the TP oo solution.[\[3\]](#)
- Adjust the total volume of the aqueous phase to 15 mL with distilled water.[\[3\]](#)
- Add 10 mL of chloroform and shake the mixture for 2 minutes.[\[3\]](#)
- Allow the two phases to separate.[\[3\]](#)
- Measure the absorbance of the organic layer at 420 nm against a reagent blank.[\[3\]](#)

4. Calibration Curve:

- Construct a calibration curve by processing a series of standard solutions through the extraction procedure. The linearity range for TP oo is typically 2.0-10 µg/mL.[\[3\]](#)

Method 3: Direct UV Spectrophotometry

This is the simplest method, based on the inherent UV absorbance of the Bromhexine HCl molecule.

1. Reagents:

- Methanol or 0.1 N Hydrochloric Acid (as solvent).[\[2\]](#)[\[10\]](#)
- Bromhexine HCl Standard Solution (as in Method 1, using the chosen solvent).

2. Sample Preparation (Cough Syrup):

- Prepare as described in Method 1, using the same solvent as for the standards.

3. Experimental Procedure:

- Scan the Bromhexine HCl standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}), which is typically in the range of 248-270 nm.[\[2\]](#)[\[9\]](#)
- Measure the absorbance of the sample and standard solutions at the determined λ_{max} against the solvent blank.

4. Calibration Curve:

- Prepare a series of standard solutions (e.g., 2-14 µg/mL) and measure their absorbance at the λ_{max} .
- Plot the absorbance versus concentration to create the calibration curve.

Method Validation

For use in a regulated environment, any of these methods must be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.^[2]
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.^[2]
- **Accuracy:** The closeness of the test results obtained by the method to the true value.^[2]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).^[2]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.^[2]
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.^[2]

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